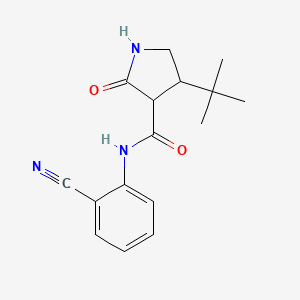
4-tert-butyl-N-(2-cyanophenyl)-2-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-tert-butyl-N-(2-cyanophenyl)-2-oxopyrrolidine-3-carboxamide” seems to be a complex organic molecule. It likely contains functional groups such as amide, nitrile, and tert-butyl groups .
Synthesis Analysis
While specific synthesis methods for “4-tert-butyl-N-(2-cyanophenyl)-2-oxopyrrolidine-3-carboxamide” were not found, similar compounds have been synthesized and characterized using techniques like FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Scientific Research Applications
Synthesis and Properties of Novel Polymers
Ortho-Linked Polyamides and Aromatic Polyamides : Research has demonstrated the synthesis of new polyamides with flexible main-chain ether linkages and ortho-phenylene units, showing excellent solubility in various polar solvents, high glass transition temperatures, and thermal stability. These polymers are noncrystalline, readily soluble, and can be used to produce transparent, flexible, and tough films, indicating their potential in high-performance materials applications (Hsiao, Yang, & Chen, 2000) (Yang, Hsiao, & Yang, 1999).
Soluble Polyamides with High Thermal Stability : Further studies have led to the synthesis of soluble polyamides that exhibit high thermal stability and are capable of being processed into films. These materials have shown potential in various applications due to their excellent solubility, high glass-transition temperatures, and thermal degradation resistance (Liaw, Liaw, & Chen, 2000).
Electrochemical and Electrochromic Properties
Fluorescent and Electrochromic Aromatic Polyamides : Studies on aromatic polyamides incorporating 4-tert-butyltriphenylamine chromophores have highlighted their strong fluorescent properties and reversible electrochromic characteristics. These polymers exhibit strong UV-vis absorption, photoluminescence in the blue region, and can undergo color changes upon oxidation, making them promising for applications in optical materials and electrochromic devices (Hsiao, Liou, Kung, & Chang, 2010).
Asymmetric Synthesis of Amines
Versatile Intermediates for Asymmetric Synthesis : N-tert-Butanesulfinyl imines have been identified as highly versatile intermediates for the asymmetric synthesis of amines. These compounds facilitate the synthesis of a wide range of highly enantioenriched amines, showcasing the importance of tert-butyl groups in asymmetric synthesis and the development of novel synthetic methodologies (Ellman, Owens, & Tang, 2002).
High-Performance Polyimides
Novel Polyimides with Low Dielectric Constants : Research into polyimides containing di-tert-butyl side groups has revealed materials with low dielectric constants, excellent solubility, and high glass transition temperatures. These characteristics suggest their utility in advanced electronic applications where materials with low dielectric constants are essential (Chern, Twu, & Chen, 2009).
properties
IUPAC Name |
4-tert-butyl-N-(2-cyanophenyl)-2-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-16(2,3)11-9-18-14(20)13(11)15(21)19-12-7-5-4-6-10(12)8-17/h4-7,11,13H,9H2,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGVQZXVMREIME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(2-cyanophenyl)-2-oxopyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2667553.png)
![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2667557.png)
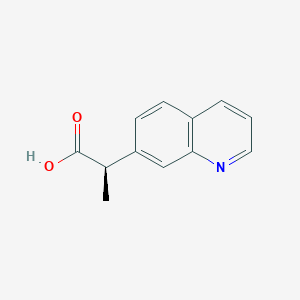
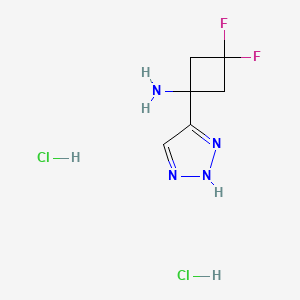
![(2E)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2667561.png)

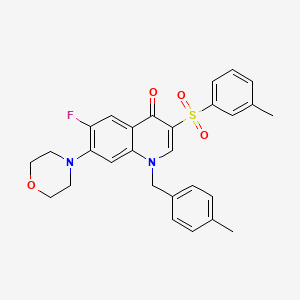

![2,4,5-trimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2667568.png)

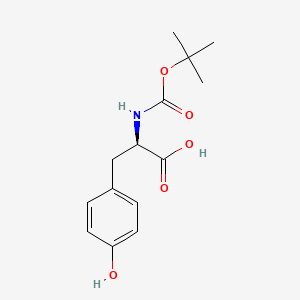
![2-(1,3-dimethyl-2,4-dioxo-3,4,6,7-tetrahydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetamide](/img/structure/B2667572.png)

